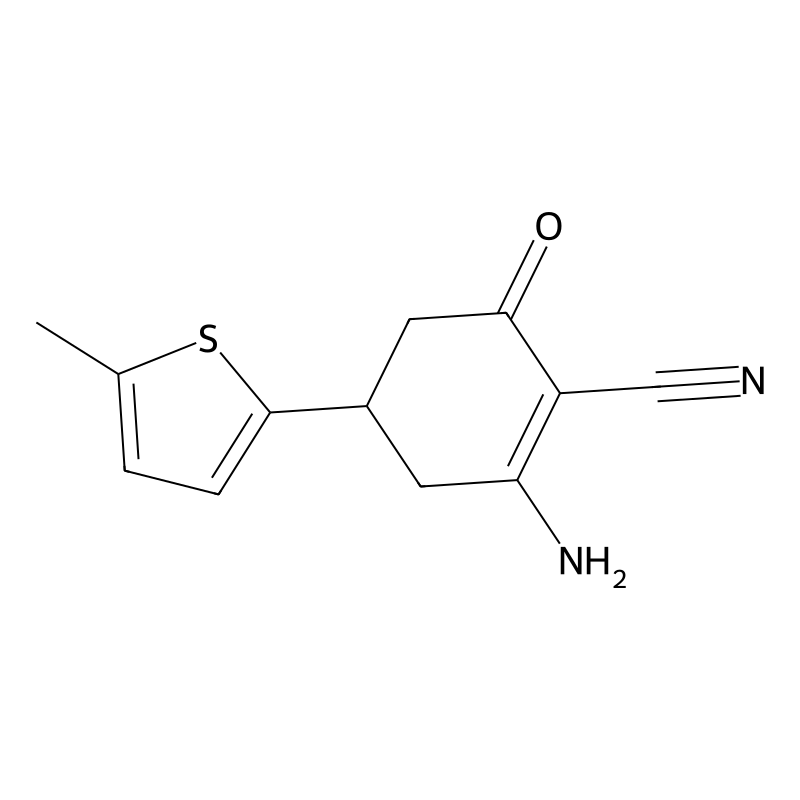

2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Environmental Science

Scientific Field: Environmental Chemistry

Application Summary: This compound is investigated for its potential use in the remediation of pollutants, particularly heavy metals, due to its ability to form stable complexes with various ions.

Experimental Procedures: The compound is applied to contaminated samples, and its efficacy in removing pollutants is evaluated using techniques like atomic absorption spectroscopy and mass spectrometry.

Results and Outcomes: Studies have indicated that this compound can effectively remove certain heavy metals from aqueous solutions, with removal efficiencies up to 95% under optimal conditions.

Advanced Battery Science: Researching new materials for improving battery performance and longevity.

Life Science: Studying biological processes and developing pharmaceuticals.

Chromatography – Mass Spectrometry: Analyzing complex mixtures and identifying unknown compounds.

Analytical Chemistry: Quantitative and qualitative analysis of chemical compounds.

Biopharma Production: Synthesizing compounds for therapeutic use

2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile is a heterocyclic compound with the molecular formula C₁₂H₁₂N₂OS and a molecular weight of 232.3 g/mol. It features a cyclohexene ring and incorporates both amino and carbonitrile functional groups, making it a versatile compound in organic synthesis and medicinal chemistry. The structure includes a five-membered thienyl ring, which contributes to its unique chemical properties and potential biological activities.

- Cyclization Reactions: It can undergo cyclization to form more complex structures, often utilized in synthesizing other heterocycles.

- Condensation Reactions: Involved in forming derivatives through condensation with various reagents, contributing to the synthesis of thieno[2,3-b]pyridines and related structures.

- Reactivity Studies: Research has shown its reactivity with different reagents, aiding in understanding its chemical behavior and applications in synthetic chemistry.

The compound exhibits notable biological activities, particularly in:

- Antimicrobial Properties: Studies have indicated that derivatives of this compound may possess antibacterial activity, making them candidates for pharmaceutical development.

- Heavy Metal Remediation: Its ability to form stable complexes with heavy metals suggests potential applications in environmental chemistry for pollutant remediation.

Several synthesis methods have been reported for 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile:

- One-Pot Reactions: Utilizing a combination of α-cyanoketones, carboxaldehydes, and guanidines in a three-component reaction to yield the target compound efficiently .

- Cyclization Techniques: Employing methods like Tandem Michael addition/imino-nitrile cyclization to synthesize complex derivatives effectively.

- Organocatalysis: Involvement in organocatalyzed synthesis processes has been explored, enhancing enantioselectivity in product formation.

This compound has diverse applications across various fields:

- Pharmaceutical Development: Due to its biological activities, it is being investigated for potential therapeutic uses.

- Environmental Chemistry: Its efficacy in heavy metal ion complexation makes it valuable for environmental remediation efforts.

- Materials Science: Research indicates potential use in developing advanced materials, particularly for battery applications.

Interaction studies focus on understanding how 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile interacts with biological targets:

- Ligand-Receptor Interactions: Investigations into its binding affinity with specific receptors have been conducted, revealing insights into its pharmacological profile.

- Complex Formation: Studies on its ability to form complexes with metal ions contribute to understanding its role in environmental applications.

Several compounds share structural similarities with 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-4-(5-methylthiophen-2-yl)-6-hydroxycyclohexene | Structure | Hydroxy group enhances reactivity |

| 2-Amino-4-(5-methylfuran-2-yl)-6-carbonitrile | Structure | Furan ring provides different electronic properties |

| 2-Amino-4-(5-methylpyridin-2-yl)-6-carbonitrile | Structure | Pyridine ring introduces nitrogen atom affecting basicity |

Uniqueness

The distinct combination of the thienyl group and the cyclohexene framework sets 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile apart from its analogs, contributing to its unique reactivity and biological profile. Its dual functionality as both an amino and carbonitrile compound enhances its versatility in synthetic applications.